Hypoglycemic Potency: 5-Ethyl vs. 5-Methyl Oxaluric Acid Ammonium Salt (Head-to-Head, Same Study)
In a direct head-to-head comparison within the same patent, 5-ethyloxaluric acid ammonium salt (Compound 2, the target) produced a 26.6% reduction in blood glucose at an oral dose of 100 mg/kg in fasted Wistar rats, compared to a 25.2% reduction for the 5-methyl analog (Compound 1) at the identical dose [1]. The control group mean blood glucose was 139 ± 3 mg/dL. The ethyl homolog thus demonstrated a numerical advantage of approximately 1.4 percentage points over the methyl homolog, with a tighter error margin (±4 vs. ±7 mg/dL), suggesting more consistent inter-individual response [1]. For context, the clinical standard tolbutamide achieved a 64.0% reduction at the same dose, indicating that oxaluric acid derivatives produce a more moderate, potentially safer glycemic-lowering profile [1].
| Evidence Dimension | Blood glucose reduction (% decrease from control) following single oral dose |
|---|---|
| Target Compound Data | 26.6% decrease (102 ± 4 mg/dL vs. control 139 ± 3 mg/dL) at 100 mg/kg p.o. |
| Comparator Or Baseline | 5-Methyloxaluric acid ammonium salt (Compound 1): 25.2% decrease (104 ± 7 mg/dL); Tolbutamide: 64.0% decrease (50 ± 1 mg/dL); Untreated control: 139 ± 3 mg/dL |
| Quantified Difference | +1.4 percentage points greater glucose reduction vs. 5-methyl homolog (26.6% vs. 25.2%); standard error ±4 vs. ±7 mg/dL |
| Conditions | Male Wistar rats (~200 g), 20-hr fasted, 20% glucose s.c. pre-load, test compound suspended in 0.5% CMC p.o., blood drawn at 2 hr post-dose from inferior vena cava, glucose measured by mutarotase GOD method |
Why This Matters
The measurable potency difference between N-ethyl and N-methyl substitution confirms that alkyl chain length is a pharmacophoric determinant, making the specific ethyl analog the appropriate selection for SAR studies or pharmacological reference standard procurement where reproducible glycemic modulation is required.
- [1] Naiki M, Numazawa T, et al. Hypoglycemic oxaluric acid derivatives. United States Patent US4708954A. Table 2 (Hypoglycemic effect in rats). View Source
